molecular formula C9H7BrS B8248857 6-Bromo-5-methylbenzo[B]thiophene

6-Bromo-5-methylbenzo[B]thiophene

Cat. No.: B8248857
M. Wt: 227.12 g/mol
InChI Key: DAKQSDIBXXRXCB-UHFFFAOYSA-N
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Description

6-Bromo-5-methylbenzo[B]thiophene is an organic compound with the molecular formula C9H7BrS. It belongs to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Bromo-5-methylbenzo[B]thiophene involves the bromination of 5-methylbenzo[b]thiophene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methylbenzo[B]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids or esters in the presence of a base like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Major Products Formed

    Substitution Products: Various substituted benzo[b]thiophenes depending on the nucleophile used.

    Coupling Products: Biaryl compounds with extended conjugation.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced thiophene derivatives

Scientific Research Applications

6-Bromo-5-methylbenzo[B]thiophene has several scientific research applications:

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers for electronic devices.

    Medicinal Chemistry: Derivatives of benzo[b]thiophenes have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.

    Biological Studies: It is used in studying the interactions of heterocyclic compounds with biological targets

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylbenzo[B]thiophene depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The thiophene ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylbenzo[b]thiophene
  • 6-Chloro-5-methylbenzo[b]thiophene
  • 5-Methylbenzo[b]thiophene

Uniqueness

6-Bromo-5-methylbenzo[B]thiophene is unique due to the specific position of the bromine and methyl groups, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

6-bromo-5-methyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKQSDIBXXRXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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